molecular formula C20H22O5 B1257787 8-(2,2-Dimethylpropyl)naringenin

8-(2,2-Dimethylpropyl)naringenin

Cat. No.: B1257787
M. Wt: 342.4 g/mol
InChI Key: SBFJMGDUIWYKMQ-KRWDZBQOSA-N
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Description

8-(2,2-Dimethylpropyl)naringenin is a prenylated flavonoid, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is particularly notable for its potent phytoestrogenic properties, meaning it can mimic the activity of estrogen in the body. It is structurally related to naringenin, a flavonoid commonly found in citrus fruits, but with a unique modification at the 8-position, where a 2,2-dimethylpropyl group is attached .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,2-dimethylpropyl)naringenin typically involves the prenylation of naringenin. This can be achieved through a Friedel-Crafts alkylation reaction, where naringenin is reacted with a suitable prenylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 8-(2,2-Dimethylpropyl)naringenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield deoxygenated compounds .

Scientific Research Applications

8-(2,2-Dimethylpropyl)naringenin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,2-dimethylpropyl)naringenin involves its interaction with estrogen receptors. It acts as a potent agonist of estrogen receptor alpha (ERα) and a pronounced antagonist of estrogen receptor beta (ERβ). This dual activity allows it to modulate estrogenic activity in a tissue-specific manner. The compound can influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 8-(2,2-Dimethylpropyl)naringenin is unique due to its specific structural modification, which enhances its phytoestrogenic activity and provides distinct receptor affinity profiles. This makes it a valuable compound for studying estrogen receptor interactions and developing targeted therapeutic agents .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(2S)-8-(2,2-dimethylpropyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O5/c1-20(2,3)10-13-14(22)8-15(23)18-16(24)9-17(25-19(13)18)11-4-6-12(21)7-5-11/h4-8,17,21-23H,9-10H2,1-3H3/t17-/m0/s1

InChI Key

SBFJMGDUIWYKMQ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Synonyms

8-(2,2-dimethylpropyl)naringenin

Origin of Product

United States

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